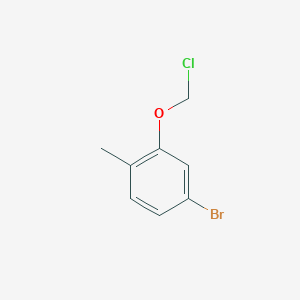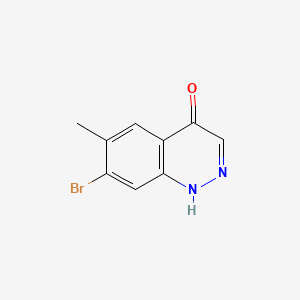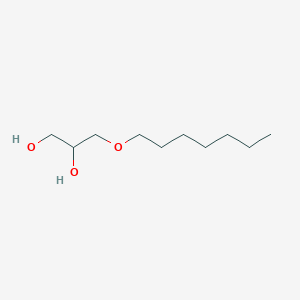
2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This particular compound features a benzimidazole core with a 1-chloroethyl and a difluoromethyl group attached, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of 1-chloroethyl Group: The 1-chloroethyl group can be introduced via alkylation using 1-chloroethane in the presence of a strong base such as sodium hydride.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 1-chloroethyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
科学研究应用
2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-(1-chloroethyl)-1H-benzimidazole
- 1-(difluoromethyl)-1H-benzimidazole
- 2-(1-chloroethyl)-1-(trifluoromethyl)-1H-benzimidazole
Uniqueness
2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole is unique due to the presence of both 1-chloroethyl and difluoromethyl groups, which may impart distinct chemical and biological properties compared to similar compounds. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H9ClF2N2 |
|---|---|
分子量 |
230.64 g/mol |
IUPAC 名称 |
2-(1-chloroethyl)-1-(difluoromethyl)benzimidazole |
InChI |
InChI=1S/C10H9ClF2N2/c1-6(11)9-14-7-4-2-3-5-8(7)15(9)10(12)13/h2-6,10H,1H3 |
InChI 键 |
QHFAIRLCPGNDFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


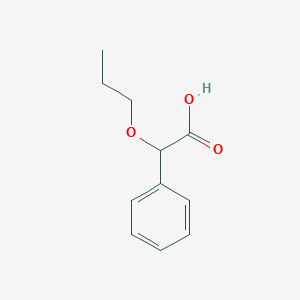
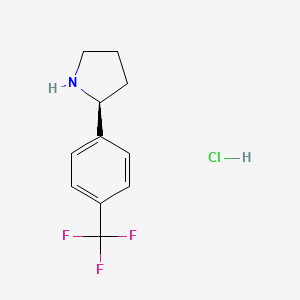
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
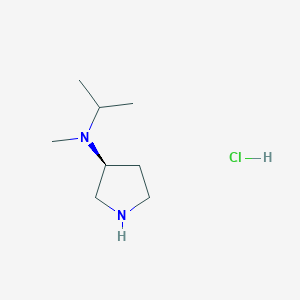
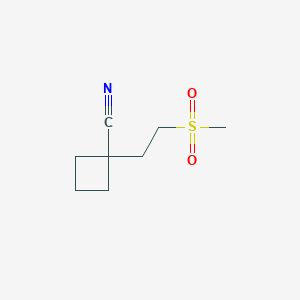

![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)

